![molecular formula C18H22N2O4 B2647590 6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide CAS No. 1902956-09-5](/img/structure/B2647590.png)
6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a dioxin ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a dioxin ring, and a carboxamide group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and dioxin rings, as well as the carboxamide group. The indole ring is known to undergo electrophilic substitution, while the dioxin ring might be susceptible to oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide has been investigated for its potential in treating Alzheimer's disease. Research indicates its effectiveness in inhibiting histone deacetylase 6 (HDAC6), leading to decreased levels of phosphorylation and aggregation of tau proteins. This compound shows promise in ameliorating impaired learning and memory symptoms associated with Alzheimer's and can cross the blood-brain barrier after oral administration (Lee et al., 2018).
Anti-Inflammatory and Analgesic Properties
This compound has shown potential as an anti-inflammatory and analgesic agent. In a study, novel derivatives of this compound exhibited significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), demonstrating analgesic and anti-inflammatory activities. These findings suggest its potential for development into drugs targeting inflammation and pain relief (Abu‐Hashem et al., 2020).
Cell Adhesion Inhibition
Research has also explored its role in inhibiting cell adhesion. Compounds similar to 6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide have been effective in decreasing the adherence of neutrophils to activated endothelial cells. This is achieved by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of the endothelium. This inhibition suggests potential applications in treating various inflammatory conditions (Boschelli et al., 1995).
Serotonin-3 (5-HT3) Receptor Antagonism
The compound has been examined for its affinity to serotonin-3 (5-HT3) receptors. Structural modifications of related compounds have led to the development of potent 5-HT3 receptor antagonists, indicating the potential for this compound in modulating serotonin levels, which could be beneficial in treating disorders related to serotonin dysregulation (Kuroita et al., 1996).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-13-4-2-11-8-15(20-14(11)10-13)18(21)19-12-3-5-16-17(9-12)24-7-6-23-16/h2,4,8,10,12,16-17,20H,3,5-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQCVJXJNHOMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4C(C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

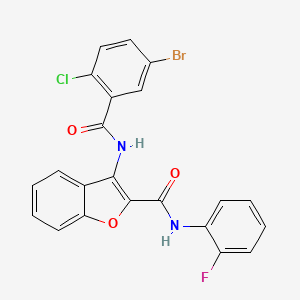
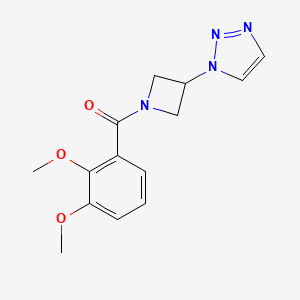
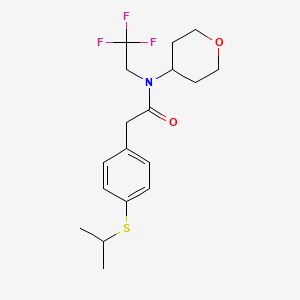
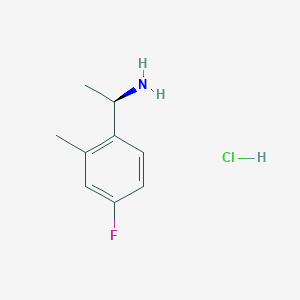
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647514.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)
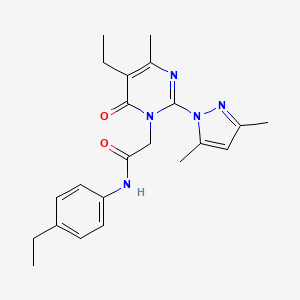
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647527.png)
![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)